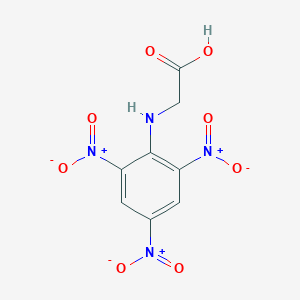

N-(2,4,6-Trinitrophenyl)glycine

Description

Contextualization within Trinitrophenyl Compound Chemistry

The chemistry of N-(2,4,6-Trinitrophenyl)glycine is intrinsically linked to the broader class of trinitrophenyl compounds. The TNP group is a well-known electron-withdrawing moiety, which significantly influences the reactivity of the amino acid to which it is attached. This is a common feature in related compounds such as 2,4,6-trinitroaniline (B3268610) (picramide), a molecule known for its explosive properties. nih.govresearchgate.net The presence of multiple nitro groups on the aromatic ring makes these compounds highly susceptible to nucleophilic aromatic substitution and also impacts their acidity and spectral properties. The study of N-(2,4,6-trinitrophenyl) derivatives of amino acids provides valuable insights into reaction mechanisms and the influence of strong electron-withdrawing groups on molecular behavior.

Historical Perspectives on Trinitrophenyl Glycine (B1666218) Research

The preparation and study of 2,4,6-trinitrophenyl derivatives of amino acids and peptides have been documented in biochemical literature. Early research focused on the synthesis and properties of these compounds, often using reagents like 1-chloro-2,4,6-trinitrobenzene (CITNB) or 2,4,6-trinitrobenzene 1-sulfonic acid (TNBS) to introduce the TNP group onto the amino acid. oup.com A 1960 study by Okuyama and Satake detailed the preparation and properties of various 2,4,6-trinitrophenyl-amino acids. oup.com These studies were foundational in understanding how the trinitrophenylation of amino acids affects their chemical characteristics. Furthermore, the use of 2,4,6-trinitrobenzenesulfonic acid (TNBS) as a reagent for the colorimetric determination of amino acids in automated chromatography highlights the historical significance of trinitrophenyl compounds in analytical biochemistry. psu.edu

Significance in Contemporary Organic Chemistry and Materials Science Research

While specific contemporary research focusing solely on this compound is limited, the broader class of trinitrophenyl compounds continues to be an active area of investigation. In organic synthesis, the TNP group can be used as a protecting group or as a means to activate a molecule towards certain reactions.

In the realm of materials science, the high nitrogen content and the presence of nitro groups in trinitrophenyl derivatives suggest potential applications as energetic materials. Research into related compounds, such as derivatives of 2,4,6-trinitroaniline, is ongoing, with a focus on creating novel high-energy materials with specific performance characteristics. mdpi.com Theoretical studies on complex molecules incorporating a (2,4,6-trinitrophenyl)amino moiety investigate their stability and energetic properties, indicating a continued interest in the fundamental characteristics of this functional group.

Furthermore, the interaction of trinitrophenylated amino acids with other molecules is a subject of study. For instance, research on the interaction of N-2,4,6-trinitrophenyl-L-lysine with methoxide (B1231860) ions in a dimethyl sulfoxide-methanol mixture has provided insights into proton transfer and the formation of σ-complexes, which are important intermediates in nucleophilic aromatic substitution reactions. researchgate.net Such fundamental studies contribute to a deeper understanding of reaction mechanisms relevant to various fields of chemistry.

Compound Data Tables

Due to the limited availability of specific experimental data for this compound, the following tables provide information on closely related compounds to offer a comparative context.

Table 1: Properties of Related Trinitrophenyl Compounds

| Property | 2,4,6-Trinitroaniline | Glycine |

| Molecular Formula | C₆H₄N₄O₆ nih.gov | C₂H₅NO₂ nih.gov |

| Molecular Weight | 228.12 g/mol nih.gov | 75.07 g/mol nih.gov |

| Appearance | Yellow crystals nih.gov | White crystals nih.gov |

| Melting Point | 188 °C (decomposes) researchgate.net | 240 °C (decomposes) chemicalbook.com |

| Solubility in Water | Insoluble nih.gov | 25 g/100 mL (25 °C) chemicalbook.com |

Note: The properties listed for 2,4,6-Trinitroaniline and Glycine are intended to provide a reference point for understanding the potential characteristics of this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4,6-trinitroanilino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O8/c13-7(14)3-9-8-5(11(17)18)1-4(10(15)16)2-6(8)12(19)20/h1-2,9H,3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBMNUKMCHTIRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])NCC(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30553776 | |

| Record name | N-(2,4,6-Trinitrophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032-44-6 | |

| Record name | N-(2,4,6-Trinitrophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2,4,6 Trinitrophenyl Glycine and Its Analogues

Nitration Pathways of Phenylglycine Derivatives for Trinitrophenylglycine Synthesis

Direct nitration of phenylglycine is generally avoided due to the harsh conditions required (e.g., fuming nitric acid and sulfuric acid), which can lead to oxidation and degradation of the amino acid structure. A more controlled and widely adopted method is the reaction of glycine (B1666218) with a pre-nitrated aromatic compound. The most common reagent for this purpose is 2,4,6-trinitrobenzenesulfonic acid (TNBSA) or picryl chloride (1-chloro-2,4,6-trinitrobenzene).

In this pathway, the amino group of glycine acts as a nucleophile, displacing a leaving group (such as a sulfonate or chloride) from the trinitrophenyl ring. This reaction is typically carried out in a buffered aqueous solution or a mixed solvent system to maintain a pH that ensures the glycine amino group is sufficiently nucleophilic.

Table 1: General Reaction for N-(2,4,6-Trinitrophenyl)glycine Synthesis

| Step | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product |

| 1 | Glycine | 2,4,6-Trinitrobenzenesulfonic Acid (TNBSA) | Aqueous buffer (e.g., sodium bicarbonate), Room Temperature | This compound |

Targeted Synthesis of this compound Esters

The synthesis of ester derivatives of this compound can be approached in two ways: esterification of the parent acid or by using a pre-synthesized glycine ester as the starting material in the nucleophilic aromatic substitution reaction. The latter is often more efficient.

The synthesis of this compound methyl ester typically involves a two-step process. First, glycine is converted to its methyl ester hydrochloride. A common method for this esterification is the reaction of glycine with methanol (B129727) in the presence of an acid catalyst like thionyl chloride (SOCl₂) or by using trimethylchlorosilane (TMSCl). nih.govgoogle.com The resulting glycine methyl ester hydrochloride is then neutralized and reacted with a picrylating agent.

Table 2: Synthesis of this compound Methyl Ester

| Step | Description | Starting Material | Reagents | Product |

| 1 | Esterification | Glycine | Methanol, Thionyl Chloride (SOCl₂) or TMSCl | Glycine methyl ester hydrochloride nih.govgoogle.com |

| 2 | Nucleophilic Aromatic Substitution | Glycine methyl ester | Picryl chloride, Triethylamine (base) in an organic solvent (e.g., THF) | This compound methyl ester |

The synthesis of the ethyl ester follows a parallel route to the methyl ester. Glycine is first esterified with ethanol (B145695) to produce glycine ethyl ester hydrochloride. chemicalbook.com This intermediate is subsequently reacted with a suitable 2,4,6-trinitrophenyl source.

The reaction of 2,6-dimethylaniline (B139824) with ethyl bromoacetate (B1195939) in the presence of sodium acetate (B1210297) provides an analogous procedure for the N-alkylation of an aromatic amine with an alpha-halo ester. chemicalbook.com A similar principle applies when reacting glycine ethyl ester with the highly activated picryl chloride.

Table 3: Synthesis of this compound Ethyl Ester

| Step | Description | Starting Material | Reagents | Product |

| 1 | Esterification | Glycine | Ethanol, Acid Catalyst (e.g., H₂SO₄ or SOCl₂) | Glycine ethyl ester hydrochloride |

| 2 | Nucleophilic Aromatic Substitution | Glycine ethyl ester | Picryl chloride, Base (e.g., NaHCO₃ or Et₃N) in a suitable solvent | This compound ethyl ester prepchem.com |

Synthesis of this compound Amides

The synthesis of amides from this compound involves the activation of the carboxylic acid group, followed by coupling with a desired amine. A standard method for activating the carboxyl group is its conversion to an acid chloride using a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive N-(2,4,6-trinitrophenyl)glycyl chloride is then treated with an amine to form the amide bond.

Alternatively, peptide coupling reagents can be employed for a more direct and often milder conversion. Reagents used in peptide synthesis, such as those that form active esters or utilize carbodiimides, can efficiently create the amide bond between this compound and an amine. orgsyn.org

Table 4: General Synthesis of this compound Amides

| Method | Starting Material | Reagents | Intermediate | Final Reactant | Product |

| Acid Chloride Method | This compound | Thionyl chloride (SOCl₂) | N-(2,4,6-Trinitrophenyl)glycyl chloride | Primary or Secondary Amine (R-NH₂) | This compound amide |

| Peptide Coupling | This compound | Coupling agents (e.g., DCC, EDC), Amine (R-NH₂) | Activated ester (in situ) | - | This compound amide |

Derivatization Strategies for this compound

Further functionalization of the this compound scaffold can be achieved through various derivatization strategies, targeting the secondary amine of the glycine backbone.

N-methylation of the secondary amine in this compound esters can be accomplished via reductive amination. arizona.edu This method involves treating the parent ester, such as this compound methyl ester, with formaldehyde (B43269) to form an intermediate iminium ion. This intermediate is then reduced in situ by a mild reducing agent, typically sodium cyanoborohydride (NaBH₃CN), to yield the N-methylated product. arizona.edu

Table 5: Synthesis of N-Methyl-N-(2,4,6-trinitrophenyl)glycine Methyl Ester

| Step | Description | Starting Material | Reagents | Product |

| 1 | Reductive Amination | This compound methyl ester | Formaldehyde (HCHO), Sodium cyanoborohydride (NaBH₃CN) | N-Methyl-N-(2,4,6-trinitrophenyl)glycine methyl ester arizona.edu |

Formation of Metal Salts of Glycine-N-(2,4,6-trinitrophenyl) (e.g., Copper(II), Silver(I), Lead(II) Salts)

The synthesis of metal salts of N-substituted amino acids is a well-established area of coordination chemistry. While specific literature on the metal salt formation of this compound is scarce, the synthesis can be extrapolated from methodologies used for similar N-protected amino acids, such as N-phthaloyl glycine. jofamericanscience.org The general principle involves the reaction of a suitable metal salt with the deprotonated N-protected glycine in an appropriate solvent.

The this compound molecule acts as a ligand, coordinating with metal ions primarily through the oxygen atoms of its carboxylate group. jofamericanscience.org The preparation is typically carried out by first converting the this compound to its salt form, commonly by using a base like sodium hydroxide, to deprotonate the carboxylic acid. jocpr.com This is followed by the addition of a soluble metal salt (e.g., chloride, nitrate, or acetate) of the desired metal. The resulting metal complex then precipitates from the solution and can be isolated by filtration. jocpr.com

A general procedure for the synthesis of these metal complexes involves dissolving this compound in an aqueous or alcoholic medium and adding a stoichiometric amount of a base to form the corresponding glycinate (B8599266) salt. jofamericanscience.orgjocpr.com A solution of the metal salt (e.g., Copper(II) sulfate (B86663), Silver(I) nitrate, or Lead(II) acetate) is then added to the glycinate solution, often with stirring, to facilitate the formation of the complex. jocpr.comyoutube.com The solid metal complex is then collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried. youtube.com

The coordination of the metal ion with the N-protected amino acid can be confirmed through various spectroscopic techniques, such as infrared (IR) spectroscopy. The disappearance of the O-H stretching frequency of the carboxylic acid and shifts in the asymmetric and symmetric stretching frequencies of the carboxylate group (COO-) are indicative of metal-ligand bond formation. jofamericanscience.org

Table 1: Proposed Synthesis of Metal Salts of this compound

| Target Metal Salt | Proposed Metal Reactant | Ligand (Deprotonated) | Solvent | Expected Coordination |

| Copper(II) N-(2,4,6-Trinitrophenyl)glycinate | Copper(II) Sulfate or Copper(II) Acetate | Sodium N-(2,4,6-Trinitrophenyl)glycinate | Aqueous Methanol or Ethanol | Through carboxylate oxygen atoms |

| Silver(I) N-(2,4,6-Trinitrophenyl)glycinate | Silver(I) Nitrate | Sodium N-(2,4,6-Trinitrophenyl)glycinate | Aqueous Methanol or Ethanol | Through carboxylate oxygen atoms |

| Lead(II) N-(2,4,6-Trinitrophenyl)glycinate | Lead(II) Acetate | Sodium N-(2,4,6-Trinitrophenyl)glycinate | Aqueous Methanol or Ethanol | Through carboxylate oxygen atoms |

Comparative Analysis of Synthetic Efficiencies and Selectivities

The efficiency and selectivity of synthetic methods for N-aryl glycines, including this compound, are critical for their practical application. The synthesis of N-aryl glycines can be achieved through various routes, with one-pot procedures being particularly attractive due to their operational simplicity and efficiency. nih.gov

A notable one-pot method for synthesizing substituted N-aryl glycines involves the intermolecular cyclization of 2-chloro-N-aryl acetamides in the presence of a copper catalyst (CuCl₂·2H₂O) and a base (KOH), followed by the cleavage of the resulting 1,4-diarylpiperazine-2,5-dione intermediate. nih.gov This method has been shown to be effective for a range of N-aryl glycines, tolerating both electron-donating and electron-withdrawing substituents on the aromatic ring, and affording the desired products in high yields and within short reaction times. nih.gov

The selectivity of the reaction is also a key consideration. In the case of N-arylation of glycine, the primary amino group of glycine is the desired site of reaction. The choice of reaction conditions, such as the solvent, base, and catalyst, plays a crucial role in ensuring high selectivity and minimizing side reactions. For example, in the copper-catalyzed synthesis of N-aryl glycines, the use of KOH in an acetonitrile (B52724) medium under reflux conditions has been optimized to achieve high yields. nih.gov

The table below provides a comparative overview of different synthetic approaches that could be applied or adapted for the synthesis of this compound and its analogues, highlighting their potential efficiencies and selectivities.

Table 2: Comparative Analysis of Synthetic Methods for N-Aryl Glycines

| Synthetic Method | Key Reagents | Catalyst | Efficiency | Selectivity | Applicability to this compound |

| Nucleophilic Aromatic Substitution | Glycine, 2,4,6-trinitrochlorobenzene | Base (e.g., NaHCO₃) | Generally high due to activated aryl halide. | High for N-arylation. | Direct and common method for this specific compound. |

| One-Pot from 2-chloro-N-aryl acetamides | 2-chloro-N-(2,4,6-trinitrophenyl)acetamide, KOH | CuCl₂·2H₂O | Potentially high yields in short reaction times. nih.gov | High, proceeds through a specific intermediate. nih.gov | Applicable, requires synthesis of the starting acetamide. |

| Buchwald-Hartwig Amination | Glycine ester, 2,4,6-trinitrochlorobenzene | Palladium catalyst, ligand | Can be highly efficient for a broad range of substrates. | High, specific for C-N bond formation. | Potentially applicable, though may be complex for this highly functionalized substrate. |

Advanced Spectroscopic Characterization in N 2,4,6 Trinitrophenyl Glycine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of N-(2,4,6-Trinitrophenyl)glycine in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and dynamics of atoms within the molecule.

Proton (¹H) NMR Chemical Shift Analysis

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The highly deshielded aromatic protons of the trinitrophenyl ring typically appear as a singlet far downfield, a consequence of the strong electron-withdrawing nature of the three nitro groups. The protons of the glycine (B1666218) moiety, specifically the methylene (B1212753) (-CH₂) and the amine (-NH) protons, also exhibit characteristic chemical shifts.

The chemical shifts are influenced by the solvent used and the electronic environment of the protons. For instance, in a typical deuterated solvent like DMSO-d₆, the amine proton signal is often broad and its position can be concentration-dependent. The methylene protons adjacent to the electron-withdrawing carboxyl and trinitrophenylamino groups are also shifted downfield compared to unsubstituted glycine.

Table 1: Representative ¹H NMR Chemical Shift Data

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic-H | ~9.1 | Singlet (s) | Highly deshielded due to three -NO₂ groups. |

| Amine-NH | Variable, often broad | Singlet (s) or broad singlet | Position and broadening can be affected by hydrogen bonding and exchange. |

| Methylene-CH₂ | ~4.4 | Doublet (d) or Singlet (s) | Coupled to the NH proton, may appear as a singlet if NH exchange is rapid. |

Note: The exact chemical shifts can vary based on the solvent, concentration, and instrument frequency. The data presented is a generalized representation based on similar structures.

Carbon-13 (¹³C) NMR Structural Elucidation

Carbon-13 NMR provides complementary information to ¹H NMR by detailing the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the carboxylic acid group is typically found at the most downfield position (around 170 ppm). The aromatic carbons show a complex pattern: the carbons directly attached to the electron-withdrawing nitro groups are significantly deshielded, while the carbon attached to the nitrogen of the glycine moiety is also shifted downfield. The methylene carbon of the glycine unit appears at a characteristic position, influenced by the adjacent nitrogen and carboxyl groups. For comparison, the carboxyl carbon in free glycine appears around 176.5 ppm (for α-glycine) or 174.6 ppm (for γ-glycine) in the solid state. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carboxyl (C=O) | 168 - 172 | The most downfield signal. |

| Aromatic (C-NO₂) | 140 - 150 | Carbons bearing nitro groups are highly deshielded. |

| Aromatic (C-NH) | 135 - 145 | Carbon attached to the amino group. |

| Aromatic (C-H) | 125 - 130 | Aromatic carbons bonded to hydrogen. |

Note: These are estimated chemical shift ranges. Experimental values can be influenced by solvent and other conditions.

Nitrogen-15 (¹⁵N) NMR Applications in Trinitrophenyl Systems

Nitrogen-15 NMR is a powerful, albeit less common, technique for probing the nitrogen environments within a molecule. huji.ac.il Due to the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N isotope, these experiments are often time-consuming or require isotopic enrichment. huji.ac.ilwikipedia.org In this compound, there are four distinct nitrogen atoms: three in the nitro groups (-NO₂) and one in the amino linker (-NH-).

The chemical shifts of the nitro group nitrogens are expected to be in a region significantly downfield, typically between +350 and +430 ppm relative to liquid ammonia. plos.org The secondary amine nitrogen will appear in a different region, generally between 100 and 160 ppm. plos.org This technique is particularly useful for studying the electronic structure and potential hydrogen bonding interactions involving the nitrogen atoms. For example, studies on the photodegradation of 2,4,6-trinitrotoluene (B92697) (TNT) have successfully used ¹⁵N NMR to identify various nitrogen-containing product classes. plos.org

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₈H₆N₄O₈.

Tandem mass spectrometry (MS/MS) experiments can reveal characteristic fragmentation patterns that help confirm the structure. A common fragmentation pathway involves the loss of the carboxyl group as CO₂. Studies on related compounds like N-(2,4-dinitrophenyl)alanine have shown that under collisional activation, the deprotonated molecule can undergo intramolecular cyclization, leading to the formation of a benzimidazole-N-oxide derivative after sequential losses of CO₂ and H₂O. researchgate.net A similar fragmentation pattern could be anticipated for this compound. The fragmentation of the glycine portion itself often leads to a characteristic fragment ion from the loss of the carboxyl group (a loss of 45 Da). osti.gov

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within the molecule.

Analysis of Characteristic Vibrational Modes

The FT-IR and Raman spectra of this compound are characterized by absorption bands corresponding to its various functional groups.

Nitro Groups (-NO₂): Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds are expected. These typically appear in the regions of 1520-1560 cm⁻¹ (asymmetric) and 1340-1370 cm⁻¹ (symmetric).

Carboxylic Acid (-COOH): A broad O-H stretching band is expected in the high-frequency region (2500-3300 cm⁻¹). The C=O stretching vibration gives a strong, sharp peak, typically between 1700 and 1725 cm⁻¹. The spectrum of solid glycine shows a strong band for the COO⁻ asymmetric stretch around 1624 cm⁻¹. researchgate.net

Amine Group (-NH-): A moderate N-H stretching vibration is expected around 3300-3500 cm⁻¹.

Aromatic Ring: C-H stretching vibrations on the aromatic ring appear above 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1450-1600 cm⁻¹ region.

Glycine Backbone: The CH₂ group will show stretching vibrations around 2850-2960 cm⁻¹ and scissoring/wagging vibrations at lower frequencies (e.g., ~1448 cm⁻¹ for scissoring in glycine). researchgate.net The C-N stretching vibration is typically observed in the 1000-1250 cm⁻¹ range. researchgate.net

Table 3: Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| -NO₂ | Asymmetric Stretch | 1520 - 1560 | FT-IR, Raman |

| -NO₂ | Symmetric Stretch | 1340 - 1370 | FT-IR, Raman |

| -COOH | O-H Stretch | 2500 - 3300 (broad) | FT-IR |

| -COOH | C=O Stretch | 1700 - 1725 | FT-IR |

| -NH- | N-H Stretch | 3300 - 3500 | FT-IR |

| Aromatic C-H | C-H Stretch | > 3000 | FT-IR, Raman |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| -CH₂- | C-H Stretch | 2850 - 2960 | FT-IR, Raman |

Note: The exact positions and intensities of these bands can be influenced by the physical state (solid or solution) and intermolecular interactions like hydrogen bonding.

Correlation with Computational Predictions

In the advanced structural analysis of this compound, computational chemistry serves as a powerful tool to complement and interpret experimental spectroscopic data. The correlation between theoretical predictions and experimental findings is crucial for a definitive assignment of spectral features and a deeper understanding of the molecule's electronic and geometric properties. Density Functional Theory (DFT) is a widely employed computational method for this purpose, offering a balance between accuracy and computational cost. elixirpublishers.com

Researchers typically begin by optimizing the molecular geometry of this compound using a selected DFT functional, such as the popular B3LYP, and a suitable basis set (e.g., 6-311G). nih.govscifiniti.com Once the lowest energy conformation (the most stable structure) is determined, the vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts can be calculated. nih.govnih.gov

These calculated values are then systematically compared against the experimental data obtained from techniques like Fourier-transform infrared (FTIR), Raman, and NMR spectroscopy. researchgate.netresearchgate.net For vibrational spectra, a scaling factor is often applied to the calculated frequencies to correct for approximations inherent in the theoretical model and to improve the agreement with experimental results. elixirpublishers.com A strong correlation between the scaled theoretical wavenumbers and the experimental absorption bands allows for the confident assignment of specific molecular vibrations, such as the stretching and bending modes of the nitro (NO₂), carboxyl (COOH), amine (N-H), and aromatic ring C-H groups. scifiniti.comresearchgate.net

Similarly, theoretical calculations of NMR shielding constants can be converted into chemical shifts and compared with experimental spectra. This comparison is invaluable for assigning the signals of specific protons (¹H NMR) and carbon atoms (¹³C NMR), which can be challenging in complex molecules. nih.gov The synergy between DFT calculations and experimental NMR is particularly useful for elucidating subtle structural details and understanding the electronic environment of the nuclei. nih.govresearchgate.net

The following tables present a representative comparison between experimental spectroscopic data and values predicted by DFT calculations for this compound, illustrating the typical level of agreement found in such studies.

Interactive Data Table: Vibrational Spectra Correlation

This table showcases the correlation between experimental FTIR and theoretically calculated vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Functional Group | Experimental FTIR (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) | Assignment |

| ν(N-H) | Amine | 3320 | 3325 | N-H stretching |

| ν(C-H) | Aromatic | 3110 | 3108 | Aromatic C-H stretching |

| νas(NO₂) | Nitro | 1550 | 1548 | Asymmetric NO₂ stretching |

| νs(NO₂) | Nitro | 1345 | 1342 | Symmetric NO₂ stretching |

| ν(C=O) | Carboxyl | 1730 | 1725 | Carbonyl C=O stretching |

| ν(C-N) | Phenyl-Amine | 1390 | 1385 | C-N stretching |

Interactive Data Table: ¹H NMR Chemical Shift Correlation

This table compares the experimental ¹H NMR chemical shifts with those predicted by computational models.

| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Assignment |

| H (Ring) | 9.15 | 9.12 | Protons on the trinitrophenyl ring |

| H (Amine) | 8.90 | 8.85 | N-H proton of the glycine linker |

| H (Methylene) | 4.30 | 4.25 | CH₂ protons of the glycine linker |

The close agreement between the predicted and observed data, as illustrated in the tables, validates both the experimental assignments and the computational model. This integrated approach provides a robust foundation for the detailed structural and electronic characterization of this compound.

Applications in Chemical Science and Materials Research Excluding Biological

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules featuring electron donor and acceptor groups separated by a π-conjugated system often exhibit significant NLO responses. While the 2,4,6-trinitrophenyl group is a strong electron acceptor, specific studies on the NLO properties of N-(2,4,6-Trinitrophenyl)glycine are not found in the reviewed literature.

There is no available scientific literature detailing experimental or theoretical investigations into the Second Harmonic Generation (SHG) efficiency of this compound.

Calculations of the first-order hyperpolarizability (β), a molecule's intrinsic NLO property, have not been reported for this compound in the surveyed research.

Development of Analytical Detection Methodologies for Nitroaromatic Compounds

The detection of nitroaromatic compounds is critical for environmental monitoring and security applications. Fluorescence quenching is a common mechanism employed in chemical sensors for this purpose.

Scientific studies describing the use of this compound as a component in fluorescence quenching-based sensors for the detection of other nitroaromatic compounds have not been identified.

In the absence of established sensing methodologies using this compound, there are no corresponding reports on the optimization of such protocols.

Role as a Precursor in Specific Downstream Chemical Syntheses

The primary role of this compound documented in the literature is as a derivative of glycine (B1666218) for analytical purposes, rather than as a precursor for downstream chemical syntheses. The compound is formed by the reaction of glycine with a trinitrophenylating agent, such as 1-chloro-2,4,6-trinitrobenzene (CITNB) or 2,4,6-trinitrobenzenesulfonic acid (TNBS). For instance, one method involves reacting glycine with CITNB in the presence of a base like sodium acetate (B1210297) or sodium bicarbonate. The resulting this compound precipitates as yellow prisms upon acidification.

Derivatives and Analogues of N 2,4,6 Trinitrophenyl Glycine: Synthesis and Reactivity Studies

Structural Modifications of the Glycine (B1666218) Moiety (e.g., α-Alanine Derivatives)

The synthesis of N-(2,4,6-trinitrophenyl)amino acids, including the α-alanine derivative, is commonly achieved through the reaction of the corresponding amino acid with a suitable 2,4,6-trinitrophenylating agent. A widely used reagent for this purpose is 2,4,6-trinitrobenzenesulfonic acid (TNBS). The reaction involves the nucleophilic attack of the amino group of the amino acid on the electron-deficient aromatic ring of TNBS, leading to the formation of the N-(2,4,6-trinitrophenyl) derivative.

The preparation of various N-(2,4,6-trinitrophenyl)-amino acids, including those of L-alanine, L-valine, L-leucine, and others, has been reported. nii.ac.jp While specific details on the synthesis of N-(2,4,6-trinitrophenyl)-α-alanine are found in the broader context of trinitrophenylated amino acids, a general procedure involves reacting the amino acid with TNBS in an aqueous solution at a controlled pH, typically around 8, at room temperature. nii.ac.jp

A related and well-documented synthesis is that of N-(2,4-dinitrophenyl)alanine, which provides a useful analogy. This compound is synthesized by reacting alanine (B10760859) with 2,4-dinitrochlorobenzene. nih.gov This reaction highlights the general applicability of using activated aryl halides for the N-arylation of amino acids.

The introduction of an α-methyl group, as in the case of the alanine derivative, is expected to influence the molecule's conformational flexibility and steric environment around the stereocenter. This modification can impact the reactivity of the carboxyl group and the N-H proton. For instance, studies on the cyclization of N-(2,4-dinitrophenyl)amino acids have shown that the nature of the amino acid side chain plays a role in the reaction mechanism. nih.gov

Table 1: Synthesis of N-(2,4,6-Trinitrophenyl) Amino Acid Derivatives

| Derivative | Starting Amino Acid | Trinitrophenylating Agent | General Reaction Conditions | Reference |

| N-(2,4,6-Trinitrophenyl)-L-alanine | L-Alanine | 2,4,6-Trinitrobenzenesulfonic acid (TNBS) | Aqueous solution, pH 8, Room Temperature | nii.ac.jp |

| N-(2,4,6-Trinitrophenyl)-L-valine | L-Valine | 2,4,6-Trinitrobenzenesulfonic acid (TNBS) | Aqueous solution, pH 8, Room Temperature | nii.ac.jp |

| N-(2,4,6-Trinitrophenyl)-L-leucine | L-Leucine | 2,4,6-Trinitrobenzenesulfonic acid (TNBS) | Aqueous solution, pH 8, Room Temperature | nii.ac.jp |

N-Substituted Glycine Derivatives (e.g., N-Methylated Analogues)

The synthesis of N-methylated analogues of N-(2,4,6-trinitrophenyl)glycine involves the N-methylation of the parent compound or the reaction of N-methylglycine (sarcosine) with a 2,4,6-trinitrophenylating agent. General methods for the N-methylation of amino acids often involve the use of a protecting group for the carboxylic acid, followed by reaction with a methylating agent such as methyl iodide in the presence of a base. monash.edu

One of the most widely applied methods for N-methylation of N-acyl and N-carbamoyl amino acids utilizes sodium hydride and methyl iodide. monash.edu This approach can be adapted for the methylation of this compound, though the strong electron-withdrawing nature of the trinitrophenyl group may affect the acidity of the N-H proton and thus the reaction conditions required.

Alternatively, N-(2,4,6-trinitrophenyl)-N-methylglycine can be prepared by reacting N-methylglycine with 2,4,6-trinitrobenzenesulfonic acid under conditions similar to those used for other amino acids. The reactivity of N-methylated amino groups can differ from that of primary amino groups, which may necessitate optimization of the reaction parameters.

The introduction of an N-methyl group has significant consequences for the molecule's properties. N-methylation increases lipophilicity and can alter the conformational preferences of the peptide backbone in larger structures. monash.edu Furthermore, the absence of the N-H proton in the methylated derivative prevents it from acting as a hydrogen bond donor, which can influence intermolecular interactions and reactivity. In the context of antimicrobial peptides, substitution with N-methyl amino acids has been explored as a strategy to modulate their therapeutic properties and enhance their stability against enzymatic degradation. nih.gov

Table 2: General Methods for the Synthesis of N-Methylated Amino Acids

| Method | Reagents | Key Features | Reference |

| N-methylation via Sodium Hydride/Methyl Iodide | N-protected amino acid, Sodium Hydride, Methyl Iodide | Broadly applicable for N-acyl and N-carbamoyl amino acids. | monash.edu |

| Reductive Amination | Amino acid, Formaldehyde (B43269), Reducing agent (e.g., NaBH3CN) | A common method for introducing a methyl group to a primary amine. | |

| Reaction with TNBS | N-methylglycine, 2,4,6-Trinitrobenzenesulfonic acid | Direct trinitrophenylation of the N-methylated amino acid. |

Comparative Studies of Electronic and Steric Effects on Chemical Reactivity

The chemical reactivity of this compound and its derivatives is significantly influenced by both electronic and steric factors. The 2,4,6-trinitrophenyl group is a strong electron-withdrawing group, which makes the N-H proton acidic and the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Electronic Effects:

The three nitro groups on the aromatic ring strongly withdraw electron density by both inductive and resonance effects. This electron deficiency activates the ring towards nucleophilic attack. The reactivity of substituted anilines with 2,4-dinitrophenyl 2,4,6-trinitrophenyl ether has been studied, revealing a strong dependence of the reaction rate on the electronic nature of the substituents on the aniline (B41778). unilag.edu.ng A Hammett plot for the nucleophilic attack of anilines gives a ρ value of -4.2, indicating a substantial buildup of positive charge on the nitrogen atom in the transition state. unilag.edu.ng This suggests that electron-donating groups on the nucleophile will increase the reaction rate, while electron-withdrawing groups will decrease it.

Steric Effects:

Steric hindrance plays a crucial role in the reactivity of these compounds. Studies on the reaction of phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline have shown a significant rate reduction for the N-methylated nucleophile. rsc.orgresearchgate.net The rate constant for the reaction with N-methylaniline is lowered by a factor of 10^5 compared to aniline, which is attributed to increased steric hindrance in the formation of the intermediate and during the subsequent proton transfer step. rsc.orgresearchgate.net

Similarly, substituents on the glycine moiety, such as the α-methyl group in the alanine derivative, can introduce steric hindrance. This can affect the rate of reactions involving the amino or carboxyl groups. For instance, alkyl substituents at the 2-position of anilines in their reaction with 2,4-dinitrophenyl 2,4,6-trinitrophenyl ether lead to considerable reductions in reactivity, an effect that is more pronounced for the base-catalyzed pathway. In the case of 2,6-dimethylaniline (B139824), the uncatalyzed pathway becomes the dominant reaction route due to the severe steric hindrance.

The interplay between electronic and steric effects is also evident. For a 2-fluoro substituent on an aniline nucleophile, the strong inductive electron-withdrawing effect is dominant over its steric effect.

Table 3: Comparative Reactivity of N-(2,4,6-Trinitrophenyl) Derivatives

| Derivative/Reactant | Structural Modification | Expected Effect on Reactivity | Rationale | Reference |

| N-(2,4,6-Trinitrophenyl)-α-alanine | α-Methyl group | Decreased rate of reactions at the N-H or carboxyl group | Increased steric hindrance around the reaction center. | |

| N-(2,4,6-Trinitrophenyl)-N-methylglycine | N-Methyl group | Significantly decreased rate of nucleophilic substitution on the TNP ring (if acting as a nucleophile) | Increased steric hindrance and absence of N-H for hydrogen bonding. | rsc.orgresearchgate.net |

| This compound with electron-donating group on a reactant | Introduction of an electron-donating group on a reacting nucleophile | Increased rate of nucleophilic attack on the TNP ring | Stabilization of the positive charge buildup in the transition state. | unilag.edu.ng |

| This compound with bulky ortho-substituent on a reactant | Introduction of a bulky ortho-substituent on a reacting nucleophile | Decreased rate of nucleophilic attack on the TNP ring | Significant steric hindrance preventing the formation of the reaction intermediate. |

Future Research Directions and Emerging Challenges in N 2,4,6 Trinitrophenyl Glycine Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of nitroaromatic compounds often involves harsh conditions and the use of hazardous reagents. A primary future challenge lies in developing greener, more sustainable synthetic pathways for N-(2,4,6-Trinitrophenyl)glycine. Research in this area is gravitating towards the principles of green chemistry, which prioritize the use of safer chemicals and the design of less hazardous synthesis methods. nih.gov

Future synthetic strategies are expected to focus on:

Alternative Reagents and Catalysts: Exploring the use of less toxic and more environmentally benign reagents. For instance, replacing highly toxic methylating agents like dimethyl sulfate (B86663) with greener alternatives such as methanol (B129727), catalyzed by substances like p-toluenesulfonic acid, has shown promise in related syntheses. nih.gov Similarly, iron-catalyzed reductions of nitro compounds using safer reducing agents like phenylsilane (B129415) (H₃SiPh) are being investigated to achieve chemoselectivity, which could be adapted for modifications of the nitro groups on the phenyl ring. acs.org

Photocatalysis: This technology presents a promising avenue for greener chemical synthesis by utilizing light to drive reactions. nih.gov A photocatalyzed approach could potentially offer a more sustainable route to artemisinin, starting from components of Artemisia annua plant extracts, a concept that could inspire novel syntheses for other complex molecules. nih.gov

Solvent-Free and Alternative Solvent Conditions: Minimizing or replacing traditional organic solvents is a key goal. Research into solvent-free reactions, such as the Pictet-Spengler reaction carried out at elevated temperatures, demonstrates a positive impact on both cost and environmental footprint. nih.gov

Prebiotic Chemistry Insights: Studies exploring the prebiotic synthesis of amino acids have identified novel, low-energy reaction mechanisms. nih.gov For example, the synthesis of glycine (B1666218) from simple primordial molecules like CO, H₂O, and NH₃ has been explored, highlighting formaldimine as a key precursor. nih.gov Understanding these fundamental pathways could inspire entirely new and sustainable biomimetic synthetic routes.

Advanced Mechanistic Investigations via In-Situ Spectroscopy

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and designing new reactions. The transient nature of intermediates in many reactions involving nitroaromatic compounds necessitates advanced analytical techniques. In-situ spectroscopy, which allows for the real-time monitoring of reacting systems, is a powerful tool for elucidating these complex mechanisms.

Future research will likely involve:

Probing Reaction Intermediates: Techniques like in-situ IR, NMR, and UV-Vis spectroscopy can be employed to identify and characterize short-lived species, such as the nitroso intermediates that are believed to form during the reduction of nitroaromatic compounds. acs.org

Kinetic and Thermodynamic Studies: Real-time data acquisition enables detailed kinetic analysis of reaction rates and the determination of thermodynamic parameters. This information is vital for understanding substrate-enzyme compatibility and for optimizing reaction conditions. acs.org

Investigating Photochemical Transformations: The photochemical behavior of related compounds like nitrophenols is an area of active research. nih.govpnas.org Studies have shown that non-radical species, such as singlet oxygen (¹O₂), can drive the photolysis of nitrophenols under visible light, leading to the formation of species like nitrous acid (HONO). nih.govpnas.org Similar in-situ spectroscopic studies on this compound could reveal its atmospheric transformation pathways and mechanisms.

Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry

The intersection of machine learning (ML) and artificial intelligence (AI) with chemistry is revolutionizing how researchers predict molecular properties and discover new reactions. nih.govrsc.org For a class of compounds like nitroaromatics, which are known for their potential environmental and health risks, predictive models are invaluable. nih.govresearchgate.net

Key areas of development include:

Predictive Toxicology: ML models, particularly those based on quantitative structure-activity relationships (QSAR), are being developed to predict the mutagenicity and genotoxicity of nitroaromatic compounds. nih.govacs.org These models use quantum chemistry descriptors and molecular fingerprints to build robust and interpretable predictions, which can be used for rapid hazard assessment of new or untested compounds like this compound. researchgate.netacs.org

Reaction Prediction and Optimization: AI can accelerate the discovery and optimization of chemical reactions. nih.gov By learning from large datasets of known reactions, ML models can predict the outcomes of new substrate combinations and suggest optimal reaction conditions. nih.gov Hybrid models combining density functional theory (DFT) with ML have already been used to model activation energies for reactions like nucleophilic aromatic substitution. nih.gov

De Novo Materials Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), are being used to design novel materials with desired properties. arxiv.org These models can explore vast chemical spaces to propose new crystal structures or molecular compositions, which could be applied to design tailored materials based on the this compound scaffold. arxiv.org

Table 1: Machine Learning Models in Predictive Toxicology of Nitroaromatic Compounds

| Model Type | Application | Key Features | Predictive Accuracy (Example) | Reference |

| Decision-Tree Based (Random Tree, JCHAID*, SPAARC) | Mutagenicity Prediction | High interpretability, based on OECD QSAR guidelines. | Internal: >80%; External: ~90% | acs.org |

| Multilayer Perceptrons (MLP) | Mutagenicity Prediction | Integrates conceptual density functional theory (CDFT) descriptors. | High predictive accuracy. | acs.org |

| Genetic Algorithm (GA) - Multiple Linear Regression (MLR) | QSAR for Mutagenicity | Screens DRAGON and quantum chemistry descriptors. | Provides insights into molecular properties responsible for high mutagenicity. | researchgate.net |

Design of Tailored Materials with Enhanced Chemical Functionality

The unique structure of this compound, combining an energetic trinitrophenyl group with a biocompatible amino acid moiety, makes it an interesting building block for novel functional materials. Future research will focus on designing and synthesizing materials where this compound is incorporated to achieve specific, enhanced functionalities.

Potential applications and research directions include:

Energetic Materials: The trinitroaniline (B13749157) scaffold is a component of some energetic materials. researchgate.net By modifying this core with a glycine unit, it may be possible to tune properties such as sensitivity, thermal stability, and performance. Research could focus on synthesizing and characterizing new co-crystals or polymers incorporating this compound.

Antitumor Agents: Derivatives of 2,4,6-trinitroaniline (B3268610) have been synthesized and evaluated as potent antitumor agents. iaea.org Studies have shown that some of these compounds can induce apoptosis in cancer cells. iaea.org The glycine portion of this compound could be exploited to improve bioavailability or target specificity in the design of new chemotherapeutic candidates.

Sensors and Probes: The electron-deficient nature of the trinitrophenyl ring makes it a candidate for use in chemical sensors. It can interact with electron-rich analytes, leading to a detectable signal (e.g., colorimetric or fluorescent change). Future work could involve integrating this compound into polymer matrices or onto nanoparticles to create selective sensors for various applications.

Chemical Environmental Fate and Transformation Studies

Understanding the environmental fate of this compound is critical for assessing its potential long-term impact. This involves studying its persistence, mobility, degradation pathways, and potential for bioaccumulation. epa.gov

Emerging challenges in this area include:

Degradation Pathways: Identifying the primary abiotic and biotic degradation pathways is essential. epa.gov Research on related nitrophenols indicates that photochemical transformation, potentially driven by species like singlet oxygen, could be a significant degradation route in the atmosphere and on surfaces. nih.govpnas.org Studies are needed to determine if this compound undergoes similar transformations and to identify its breakdown products.

Mobility and Transport: The compound's physical-chemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow), will govern its movement in soil, water, and air. epa.gov These properties need to be experimentally determined to accurately model its environmental transport.

Bioaccumulation Potential: While some related compounds like Pigment Red 3 are not expected to bioaccumulate, a thorough assessment for this compound is necessary. canada.ca This involves studying its uptake and metabolism in various organisms.

Life Cycle Assessment: A comprehensive understanding requires evaluating the compound's entire life cycle, from synthesis and use to disposal. canada.ca Mass flow analysis can help estimate releases to the environment from various stages, such as manufacturing and the disposal of products containing the substance. canada.ca

Table 2: Key Parameters for Environmental Fate Assessment

| Parameter | Description | Relevance to this compound | Reference |

| Physical-Chemical Properties | |||

| Water Solubility | The maximum amount of a substance that can dissolve in water. | Determines mobility in aquatic systems and soil. | epa.gov |

| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases. | Influences volatility from soil and surfaces. | epa.gov |

| Octanol-Water Partition Coefficient (Kow) | The ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase. | Indicates potential for bioaccumulation in fatty tissues. | epa.gov |

| Degradation | |||

| Photolysis | Chemical breakdown caused by light. | Important for atmospheric fate and surface degradation. Studies on nitrophenols suggest this is a key pathway. | nih.govepa.gov |

| Hydrolysis | Chemical breakdown due to reaction with water. | Important in aquatic environments. | epa.gov |

| Biodegradation | Breakdown by microorganisms. | Determines persistence in soil and water. | epa.gov |

| Transport | |||

| Soil Sorption Coefficient (Kd) | A measure of a chemical's tendency to bind to soil particles. | Affects leaching potential and mobility in soil. | epa.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,4,6-Trinitrophenyl)glycine, and how can purity be optimized?

- Methodology : The compound can be synthesized via nitration of N-phenylglycine derivatives. A key step involves introducing nitro groups at the 2,4,6-positions of the phenyl ring using mixed acids (HNO₃/H₂SO₄). Post-synthesis purification via reverse-phase HPLC (as referenced for similar nitroaromatic compounds in ) is critical to remove byproducts like partially nitrated intermediates. Recrystallization in ethanol/water mixtures improves crystallinity. Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures reaction progression .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular mass and fragmentation patterns (see for spectral data protocols).

- Surface Plasmon Resonance (SPR) : Used in sensor applications to study immobilization efficiency on self-assembled monolayers (SAMs) ().

- NMR : ¹H/¹³C NMR in DMSO-d₆ resolves aromatic proton signals and glycine backbone conformation.

- FT-IR : Identifies nitro group vibrations (~1530 cm⁻¹ asymmetric stretch, ~1350 cm⁻¹ symmetric stretch).

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV (λ = 254 nm) at weekly intervals. suggests nitro group substitutes influence stability; thus, comparative studies with analogs (e.g., DNP-glycine) are recommended to isolate structural effects.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP from ) with a 6-311++G(d,p) basis set to calculate electron density, HOMO-LUMO gaps, and nitro group charge distribution. Compare results with experimental UV-Vis spectra to validate transitions. Solvent effects (e.g., DMSO) can be modeled using the PCM approach .

Q. What structural modifications enhance the compound’s utility in explosive detection sensors?

- Methodology : Functionalize the glycine moiety with thiol or carboxyl groups to improve SAM formation on gold surfaces (). Test sensitivity by varying nitro group positions (e.g., DNP-gly vs. TNP-gly) and measure limit of detection (LOD) via SPR displacement assays. Optimize flow rates (e.g., 1 mL/min) to balance signal resolution and detection time .

Q. How do electron-withdrawing substituents affect the compound’s binding affinity in supramolecular systems?

- Methodology : Synthesize analogs (e.g., N-(4-chlorophenyl)glycine, ) and compare binding constants (Kd) using isothermal titration calorimetry (ITC) or fluorescence quenching. Correlate substituent Hammett σ values with thermodynamic data (ΔG, ΔH) to quantify electronic effects.

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

- Methodology : Cross-validate results using orthogonal techniques. For example, if NMR suggests incomplete nitration but MS shows the target mass, use XPS to quantify elemental nitrogen content. Replicate synthesis under inert atmospheres to rule out oxidative degradation .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.